Cas no 75558-07-5 (2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine)

2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine structure
75558-07-5 structure
商品名:2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine
CAS番号:75558-07-5
MF:C11H22N2
メガワット:182.30578
CID:981859
PubChem ID:28063711

2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine 化学的及び物理的性質

名前と識別子

    • 2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine
    • 2-[(1S,9AR)-OCTAHYDRO-2H-QUINOLIZIN-1-YL]ETHANAMINE
    • 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine(SALTDATA: FREE)
    • Homoaminoepilupinan
    • 75558-07-5
    • MFCD09864295
    • 2-((1S,9AR)-octahydro-2h-quinolizin-1-yl)ethan-1-amine
    • 42907-30-2
    • AKOS006283011
    • 2-[(1S,9aR)-octahydro-1H-quinolizin-1-yl]ethan-1-amine
    • 2-[(1S,9AR)-OCTAHYDRO-2H-QUINOLIZIN-1-YL]ETHANAMINE 95%
    • 2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]ethanamine
    • 2-[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]ethylamine, AldrichCPR
    • DB-202560
    • 2-[(1S,9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]ETHANAMINE
    • 2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine
    • インチ: InChI=1S/C11H22N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9,12H2/t10-,11+/m0/s1
    • InChIKey: XQCAESFHFWSFTC-WDEREUQCSA-N
    • ほほえんだ: C1CCN2CCC[C@H]([C@H]2C1)CCN

計算された属性

  • せいみつぶんしりょう: 182.17800
  • どういたいしつりょう: 182.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 29.3Ų

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 239.7±8.0 °C at 760 mmHg
  • フラッシュポイント: 94.9±13.6 °C
  • PSA: 29.26000
  • LogP: 2.23790
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine セキュリティ情報

2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM524995-5g
2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine
75558-07-5 95%
5g
$577 2022-06-10
TRC
S885048-100mg
2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine
75558-07-5
100mg
$ 70.00 2022-06-03
TRC
S885048-500mg
2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine
75558-07-5
500mg
$ 275.00 2022-06-03
A2B Chem LLC
AH52272-1g
2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine
75558-07-5 95%
1g
$214.00 2024-04-19
TRC
S885048-50mg
2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine
75558-07-5
50mg
$ 50.00 2022-06-03
Chemenu
CM524995-1g
2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine
75558-07-5 95%
1g
$181 2022-06-10
1PlusChem
1P00G52O-1g
2-[(1S,9AR)-OCTAHYDRO-2H-QUINOLIZIN-1-YL]ETHANAMINE
75558-07-5 95%
1g
$242.00 2024-04-21
A2B Chem LLC
AH52272-5g
2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine
75558-07-5 95%
5g
$824.00 2024-04-19
1PlusChem
1P00G52O-5g
2-[(1S,9AR)-OCTAHYDRO-2H-QUINOLIZIN-1-YL]ETHANAMINE
75558-07-5 95%
5g
$948.00 2024-04-21

2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine 関連文献

2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamineに関する追加情報

Recent Advances in the Study of 2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine (CAS: 75558-07-5)

The compound 2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine (CAS: 75558-07-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and emerging applications in drug development.

Recent studies have highlighted the stereospecific synthesis of 2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine, emphasizing the importance of its (1S,9aR) configuration for biological activity. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity, which is critical for its pharmacological efficacy. The compound's structural resemblance to natural alkaloids has also spurred interest in its potential as a scaffold for novel drug candidates.

Pharmacological investigations have revealed that 2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine exhibits notable affinity for central nervous system (CNS) receptors, particularly those involved in neurotransmitter modulation. In vitro and in vivo studies suggest its potential as an analgesic or anxiolytic agent, with preliminary data indicating low toxicity profiles. However, further clinical trials are required to validate these findings and assess its safety and efficacy in humans.

In addition to its CNS applications, recent research has explored the compound's role in targeting infectious diseases. Molecular docking studies have demonstrated its ability to bind selectively to viral proteins, hinting at its utility in antiviral drug design. Collaborative efforts between academic and industrial researchers are underway to optimize its pharmacokinetic properties and enhance its therapeutic index.

Despite these promising developments, challenges remain in scaling up the synthesis of 2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine for industrial production. Current methodologies often yield suboptimal quantities, necessitating the development of more efficient synthetic routes. Additionally, the compound's stability under physiological conditions requires further investigation to ensure its viability as a drug candidate.

In conclusion, 2-(1S,9aR)-octahydro-2H-quinolizin-1-ylethanamine (CAS: 75558-07-5) represents a promising avenue for future drug discovery, with applications spanning neurology and infectious diseases. Continued research into its synthesis, mechanism of action, and therapeutic potential will be essential to fully realize its clinical benefits. This briefing underscores the need for interdisciplinary collaboration to address existing challenges and accelerate its translation into viable treatments.

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